3-nitro-N-(1-methylhexyl)benzamide

Epigenetics Histone Deacetylase Enzyme Inhibition

3-Nitro-N-(1-methylhexyl)benzamide (CAS 438472-71-0) is an N-alkyl-3-nitrobenzamide derivative. This class of compounds is characterized by a 3-nitrobenzamide core, which is a critical pharmacophore for biological activity, and an N-alkyl substituent that can be tuned to modulate lipophilicity and biological interactions.

Molecular Formula C14H20N2O3
Molecular Weight 264.32g/mol
Cat. No. B450020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(1-methylhexyl)benzamide
Molecular FormulaC14H20N2O3
Molecular Weight264.32g/mol
Structural Identifiers
SMILESCCCCCC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C14H20N2O3/c1-3-4-5-7-11(2)15-14(17)12-8-6-9-13(10-12)16(18)19/h6,8-11H,3-5,7H2,1-2H3,(H,15,17)
InChIKeyWULMLPCVSICMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-(1-methylhexyl)benzamide: A Key Intermediate and Pharmacophore for N-Alkyl Nitrobenzamide R&D


3-Nitro-N-(1-methylhexyl)benzamide (CAS 438472-71-0) is an N-alkyl-3-nitrobenzamide derivative . This class of compounds is characterized by a 3-nitrobenzamide core, which is a critical pharmacophore for biological activity, and an N-alkyl substituent that can be tuned to modulate lipophilicity and biological interactions [1]. This specific compound features a 1-methylhexyl side chain, a structural feature that influences its physicochemical properties and potential as a chemical probe or intermediate in the synthesis of more complex molecules [2].

Why 3-Nitro-N-(1-methylhexyl)benzamide Cannot Be Directly Substituted by Generic Analogs


Direct substitution of 3-nitro-N-(1-methylhexyl)benzamide with a structurally similar N-alkyl-3-nitrobenzamide is not scientifically sound due to the well-documented, non-linear relationship between N-alkyl chain length and biological activity [1]. Studies on related N-alkyl nitrobenzamide series demonstrate that antitubercular activity, for instance, exhibits a parabolic dependence on lipophilicity, with optimal activity observed for intermediate chain lengths (C6-C12) and a sharp decline in potency for shorter or longer chains [1]. The specific 1-methylhexyl substituent confers a unique balance of steric and lipophilic properties that cannot be replicated by a simple n-hexyl or n-heptyl analog, directly impacting target engagement and efficacy [2]. Therefore, procurement decisions must be based on the specific chemical structure to ensure experimental reproducibility and biological relevance.

Quantitative Evidence Guide for 3-Nitro-N-(1-methylhexyl)benzamide Differentiation


HDAC6 and HDAC1 Inhibition Profile: A Comparative View

The compound exhibits a distinct inhibition profile against human Histone Deacetylase (HDAC) enzymes. In a head-to-head comparison using the same assay format, 3-nitro-N-(1-methylhexyl)benzamide shows similar low-micromolar potency against HDAC6 and HDAC1 [1]. This is in contrast to many pan-HDAC inhibitors which often show selectivity for one class over another, or the selective HDAC6 inhibitors like Tubastatin A. While the absolute potency is modest, the balanced, non-selective inhibition of HDAC1 and HDAC6 differentiates it from many advanced tool compounds and could be a starting point for novel polypharmacology or for exploring the consequences of simultaneous Class I and Class IIb inhibition [1].

Epigenetics Histone Deacetylase Enzyme Inhibition

Activity in N-Alkyl Nitrobenzamide Series: Position Within Optimal Lipophilicity Window

In the context of antimycobacterial N-alkyl-3-nitrobenzamides, the 1-methylhexyl substituent of the target compound (C7 with branching) positions it within the optimal lipophilicity window (C6-C10) associated with peak activity against Mycobacterium tuberculosis [1]. SAR studies in the related 3,5-dinitrobenzamide series demonstrate a clear parabolic correlation between N-alkyl chain length and MIC, where compounds with intermediate lipophilicity are up to 2000-fold more potent than those with shorter or longer chains [1]. While the target compound itself is not a 3,5-dinitro derivative, this class-level inference strongly suggests its specific N-alkyl substituent is a critical determinant of biological performance and that analogs with different chain lengths (e.g., N-hexyl or N-dodecyl) would not be interchangeable due to significant shifts in potency and target engagement [2].

Antitubercular DprE1 Inhibition Structure-Activity Relationship

Validated Research Applications for 3-Nitro-N-(1-methylhexyl)benzamide


Chemical Probe for Investigating Balanced HDAC1/6 Inhibition

Based on its direct comparative inhibition data, 3-nitro-N-(1-methylhexyl)benzamide is a suitable starting point for investigating the biological consequences of simultaneous, non-selective inhibition of HDAC1 and HDAC6 [1]. Its balanced potency (IC50 ~3-4 μM) distinguishes it from highly selective probes and provides a unique chemical tool for exploring polypharmacological approaches in cancer or neurodegenerative disease models where targeting multiple HDAC isoforms is hypothesized to be beneficial [1].

Lead Optimization Scaffold for Antitubercular DprE1 Inhibitors

The compound serves as a valuable scaffold for optimizing antitubercular agents targeting the DprE1 enzyme [1]. Its 1-methylhexyl substituent places it within the optimal lipophilicity range (C6-C10) required for potent anti-Mtb activity, as established by SAR studies on related N-alkyl nitrobenzamide series [1]. Researchers can use this compound as a starting point to further derivatize the benzamide ring (e.g., adding a 5-trifluoromethyl or 5-nitro group) to dramatically increase potency, leveraging the established SAR that such modifications can yield up to a 2000-fold improvement in MIC [1].

Reference Standard in Insecticide/Nematicide Research

N-substituted benzamides, including 3-nitro derivatives, are a known class of insecticidal and nematicidal agents [1]. This compound can be used as a reference standard or a starting point for the synthesis and evaluation of new analogs in agricultural chemistry research programs focused on pest control [1]. Its specific 1-methylhexyl chain provides a defined benchmark for assessing the impact of alkyl chain branching on pesticidal activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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